molecular formula C19H23Br2Cl2N3O B1667710 Bax-Kanal-Blocker CAS No. 335165-68-9

Bax-Kanal-Blocker

Katalognummer: B1667710
CAS-Nummer: 335165-68-9
Molekulargewicht: 540.1 g/mol
InChI-Schlüssel: HWFKCAFKXZFOQT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Bax Channel Blocker: is a compound known for its ability to inhibit Bax-mediated mitochondrial cytochrome c release. This compound is particularly significant in the study of apoptosis, as it prevents the release of cytochrome c, which is a crucial step in the apoptotic pathway .

Wissenschaftliche Forschungsanwendungen

Neuroprotection

Bax channel blockers have been investigated for their protective effects against neuronal death in models of global brain ischemia. In vitro studies demonstrated that these inhibitors could significantly reduce cytochrome c release and protect neurons from apoptotic death under ischemic conditions .

Case Study : In a model of global brain ischemia, administration of Bax channel blockers resulted in decreased neuronal apoptosis and improved survival rates compared to control groups. The observed protective effects correlated with reduced cytochrome c levels in the infarcted area .

Cancer Therapy

The role of BAX in cancer cell apoptosis has led to interest in Bax channel blockers as potential therapeutic agents. By inhibiting BAX activity, these compounds may enhance the efficacy of chemotherapeutic agents by preventing tumor cell death during treatment.

Case Study : In a study involving cancer cell lines, treatment with Bax channel blockers resulted in enhanced survival rates and reduced apoptosis when combined with conventional chemotherapy drugs. This suggests that targeting BAX could be a strategy to improve cancer treatment outcomes .

Cellular Stress Responses

Research has highlighted the role of Bax channel blockers in modulating cellular responses to stress. For instance, they have been shown to mitigate cell death induced by endoplasmic reticulum stress by regulating calcium homeostasis within mitochondria .

Case Study : In experiments involving endoplasmic reticulum stressors, cells treated with Bax channel blockers exhibited significantly higher viability compared to untreated controls. This effect was attributed to decreased mitochondrial calcium uptake and subsequent prevention of permeability transition pore opening .

Comparative Data Table

Application AreaMechanismKey FindingsReferences
NeuroprotectionInhibition of cytochrome cReduced neuronal apoptosis in ischemia models
Cancer TherapyEnhanced chemoresistanceIncreased survival rates in cancer cells during chemotherapy
Cellular Stress ResponseRegulation of calcium levelsHigher cell viability under ER stress conditions

Biochemische Analyse

Biochemical Properties

The Bax Channel Blocker interacts with the Bax protein, a member of the Bcl-2 family of proteins . It binds to the inactive Bax at an allosteric site and inhibits tBID-mediated Bax activation . This interaction selectively inhibits Bax-dependent apoptosis . The Bax Channel Blocker is a potent inhibitor of Bax-mediated mitochondrial cytochrome c release .

Cellular Effects

The Bax Channel Blocker has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting Bax-dependent apoptosis . This can impact cell signaling pathways, gene expression, and cellular metabolism. The Bax Channel Blocker’s ability to inhibit Bax activation can prevent the release of cytochrome c from the mitochondria, thereby preventing the activation of caspases and the initiation of apoptosis .

Molecular Mechanism

The Bax Channel Blocker exerts its effects at the molecular level through its interaction with the Bax protein . It binds to an allosteric site on the inactive Bax protein, inhibiting tBID-mediated Bax activation . This prevents Bax from permeabilizing the mitochondrial outer membrane and releasing cytochrome c, thereby inhibiting the downstream activation of caspases and the initiation of apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of the Bax Channel Blocker can change over time. For instance, Bax inhibition significantly protects cells from neomycin toxicity . The formation of Bax and Bak apoptotic clusters is a late event, and critical changes determining cell fate occur earlier .

Dosage Effects in Animal Models

The effects of the Bax Channel Blocker can vary with different dosages in animal models. For example, Bax inhibition significantly protects hair cells from neomycin but not from gentamicin toxicity .

Metabolic Pathways

The Bax Channel Blocker is involved in the apoptosis pathway, a metabolic pathway that regulates programmed cell death . It interacts with the Bax protein, which is a key component of this pathway .

Transport and Distribution

The Bax Channel Blocker is transported and distributed within cells and tissues through its interaction with the Bax protein . It binds to the inactive Bax protein at an allosteric site, preventing the Bax protein from permeabilizing the mitochondrial outer membrane .

Subcellular Localization

The Bax Channel Blocker localizes to the same subcellular location as the Bax protein due to its interaction with this protein . It binds to the inactive Bax protein at an allosteric site, preventing the Bax protein from permeabilizing the mitochondrial outer membrane .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Bax Channel Blocker is synthesized as a 3,6-dibromocarbazole derivative. The synthesis involves the reaction of 3,6-dibromocarbazole with piperazine and 2-propanol under specific conditions . The reaction typically requires a controlled environment to ensure the correct formation of the desired product.

Industrial Production Methods: Industrial production of Bax Channel Blocker involves scaling up the synthetic route mentioned above. The process includes the use of large-scale reactors and precise control of reaction conditions to maintain product quality and yield. The compound is then purified and formulated for various applications .

Analyse Chemischer Reaktionen

Types of Reactions: Bax Channel Blocker undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehalogenated compounds .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: Bax Channel Blocker is unique in its specific inhibition of Bax-mediated cytochrome c release. Unlike Bcl-2 inhibitors, which target anti-apoptotic proteins, Bax Channel Blocker directly targets the pro-apoptotic Bax protein, making it a valuable tool for studying apoptosis .

Biologische Aktivität

The Bax Channel Blocker is a compound that plays a significant role in inhibiting the pro-apoptotic activity of the BAX protein, which is crucial in the regulation of apoptosis (programmed cell death). This compound is particularly relevant in cancer research and neurodegenerative diseases, where the modulation of apoptosis can have therapeutic implications. The Bax Channel Blocker is a derivative of 3,6-dibromocarbazole and functions primarily as an allosteric inhibitor of BAX channel activation.

BAX is a member of the BCL-2 protein family and promotes apoptosis by forming channels in the mitochondrial membrane, leading to the release of cytochrome c, which activates downstream caspases responsible for cell death. The Bax Channel Blocker inhibits this process by binding to an allosteric site on inactive BAX, preventing its activation by tBID (truncated Bid) and subsequent mitochondrial permeabilization.

Key Biological Activities

  • Inhibition of Cytochrome c Release : The Bax Channel Blocker significantly inhibits cytochrome c release from mitochondria, with an IC50 value of 0.52 μM .
  • Selectivity for BAX : It selectively inhibits BAX-dependent apoptosis without affecting other apoptotic pathways, making it a potential candidate for targeted cancer therapies .
  • Allosteric Modulation : By binding to an allosteric site on BAX, it alters the protein's conformation and prevents its activation .

In Vitro Studies

  • Cytochrome c Release Assays : In liposome assays, the Bax Channel Blocker demonstrated over 65% inhibition of cytochrome c release at a concentration of 10 μM , confirming its potency as an inhibitor of BAX-mediated apoptosis .
  • Binding Affinity : Studies have shown that the compound exhibits dose-responsive binding interactions with BAX, indicating strong affinity and specificity for its target .

In Vivo Studies

Currently, there are no published in vivo studies regarding the efficacy of the Bax Channel Blocker in animal models. Future research should focus on evaluating its effects in vivo to determine therapeutic potential and safety profiles.

Clinical Implications

While there are no direct clinical trials reported for the Bax Channel Blocker, its mechanism suggests potential applications in treating conditions characterized by excessive apoptosis, such as neurodegenerative diseases and certain cancers.

Case Study 1: Neurodegeneration

A study explored the role of BAX in lysosomal membrane permeabilization (LMP) associated with Parkinson's disease. The use of Bax Channel Blockers was suggested to mitigate cell death caused by neurotoxic agents through inhibition of BAX activity, demonstrating their potential in neuroprotective strategies .

Case Study 2: Cancer Therapy

In cancer cell lines, application of Bax Channel Blockers has shown promise in reducing apoptosis induced by chemotherapeutic agents. This suggests that modulation of BAX activity could enhance cancer cell survival during treatment phases, warranting further investigation into combinatory therapies .

Data Summary

Property Value
Chemical Structure3,6-Dibromo-α-(1-piperazinylmethyl)-9H-carbazole-9-ethanol dihydrochloride
IC50 (Cytochrome c Release)0.52 μM
Allosteric Site BindingYes
SelectivityHigh (BAX-specific)

Eigenschaften

IUPAC Name

1-(3,6-dibromocarbazol-9-yl)-3-piperazin-1-ylpropan-2-ol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21Br2N3O.2ClH/c20-13-1-3-18-16(9-13)17-10-14(21)2-4-19(17)24(18)12-15(25)11-23-7-5-22-6-8-23;;/h1-4,9-10,15,22,25H,5-8,11-12H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWFKCAFKXZFOQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC(CN2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23Br2Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90369557
Record name 1-(3,6-Dibromo-9H-carbazol-9-yl)-3-(piperazin-1-yl)propan-2-ol--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90369557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

540.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

335165-68-9
Record name 1-(3,6-Dibromo-9H-carbazol-9-yl)-3-(piperazin-1-yl)propan-2-ol--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90369557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bax Channel Blocker
Reactant of Route 2
Reactant of Route 2
Bax Channel Blocker
Reactant of Route 3
Reactant of Route 3
Bax Channel Blocker
Reactant of Route 4
Bax Channel Blocker
Reactant of Route 5
Reactant of Route 5
Bax Channel Blocker
Reactant of Route 6
Bax Channel Blocker
Customer
Q & A

Q1: Can you elaborate on the role of Bax Channel Blocker in mitigating ethanol-induced neurotoxicity?

A2: Research suggests that Bax Channel Blocker exhibits neuroprotective effects against ethanol-induced apoptosis in neonatal rat cerebellum, specifically at the age of peak vulnerability to ethanol []. This protection likely arises from the compound's ability to inhibit Bax interaction with VDAC and ANT, thereby preventing the formation of the mitochondrial permeability transition pore (mPTP) []. The mPTP plays a critical role in ethanol-induced neuronal death, and inhibiting its formation through Bax channel blockade effectively protects neurons from ethanol's toxic effects. Interestingly, while Bax Channel Blocker effectively blocks ethanol-induced neurotoxicity, a specific Bax channel blocker did not demonstrate the same effect, suggesting alternative mechanisms of action may be at play [].

Q2: What is the impact of Bax Channel Blocker on aged bone marrow stromal cells (BMSCs)?

A3: Studies demonstrate that Bax Channel Blocker can reverse age-related decline in the biological function of BMSCs [, ]. Specifically, it has been shown to reduce senescence markers like β-galactosidase and downregulate the expression of senescence-associated genes like p53 and p21WAF1/cip1 at both the mRNA and protein levels [, ]. Additionally, the compound promotes the expression of stem cell markers like Nanog and Oct-4, indicating its potential in rejuvenating aged BMSCs and enhancing their therapeutic efficacy [, ]. Furthermore, Bax Channel Blocker enhances the osteogenic differentiation potential of aged BMSCs, as evidenced by increased expression of osteogenesis-associated genes and enhanced mineral deposition, suggesting its potential application in treating age-related bone diseases [, ].

Q3: How effective is Bax Channel Blocker in combating cancer, particularly in esophageal squamous cell carcinoma?

A4: Research indicates that Bax Channel Blocker shows promise in inducing apoptosis in human esophageal squamous cell carcinoma (ESCC) cells []. Studies using the KYSE-150 cell line demonstrated that Bax Channel Blocker triggers apoptosis via the mitochondrial pathway, evidenced by increased cytochrome c release, activation of caspases 9 and 3, and cleavage of PARP []. Moreover, the compound was found to disrupt the balance of Bcl-2 family proteins, downregulating the anti-apoptotic protein Bcl-2 and upregulating the pro-apoptotic protein Bax, further contributing to apoptosis induction [].

Q4: Are there any alternative compounds or strategies that target similar pathways as Bax Channel Blocker?

A5: Yes, several alternative compounds and strategies target similar pathways involved in mitochondrial-dependent cell death. For instance, Roche has developed compounds targeting the voltage-dependent anion channel (VDAC), a component of the mPTP, to inhibit apoptosis []. Similarly, tricyclic antidepressants have demonstrated mPTP inhibitory effects []. Substituted carbazoles from Serono have shown promise in blocking Bax channel formation and preventing cytochrome c release from mitochondria []. Another example is GPI-19410, which exhibits a multifaceted approach by preventing mitochondrial depolarization, inhibiting Ca2+-induced mitochondrial swelling and cytochrome c release, and blocking t-Bid-induced cytochrome c release [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.